molecular formula C10H9N3O2S B6085506 n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6085506
M. Wt: 235.26 g/mol
InChI Key: XJPRNGVPAMZXDR-UHFFFAOYSA-N
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Description

n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with an allyl carboxamide group at position 4. Its molecular formula is C₁₁H₁₀N₃O₂S, with a molecular weight of 257.28 g/mol. The allyl substituent introduces moderate lipophilicity, which may enhance membrane permeability compared to polar analogs .

Properties

IUPAC Name

5-oxo-N-prop-2-enyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-2-3-11-8(14)7-6-12-10-13(9(7)15)4-5-16-10/h2,4-6H,1,3H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPRNGVPAMZXDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CN=C2N(C1=O)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of 6-substituted-2-thiouracils with appropriate substituted phenacyl halides. The reaction proceeds through the formation of S-alkylated derivatives, which upon treatment at different temperatures, undergo intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine core . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

n-Allyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted thiazolo[3,2-a]pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves cyclization reactions of appropriate precursors. Characterization techniques such as FT-IR, NMR (both 1^{1}H and 13^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Biological Activities

The biological applications of this compound are extensive:

Antibacterial and Antifungal Activities

Several studies have demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antibacterial and antifungal properties. For instance, compounds synthesized from this class have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antitubercular Activity

Research indicates that some thiazolo[3,2-a]pyrimidine derivatives possess antitubercular properties. In vitro studies have shown promising results against Mycobacterium tuberculosis, suggesting potential for development into therapeutic agents for tuberculosis treatment .

Neuropharmacological Applications

There is growing interest in the use of thiazolo[3,2-a]pyrimidine derivatives as potential neuroprotective agents. Compounds targeting adenosine receptors have been investigated for their ability to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antagonistic activity at A2A adenosine receptors has shown promise in preclinical models for neuroprotection and cognitive enhancement .

Anticancer Properties

Some derivatives have been studied for their anticancer potential, particularly through mechanisms involving apoptosis induction in cancer cells. The modulation of signaling pathways related to cell survival and proliferation is a key area of investigation .

Case Study 1: Antimicrobial Activity

A series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Case Study 2: Neuroprotective Effects

In a study assessing the effects of thiazolo[3,2-a]pyrimidines on neurodegeneration models, specific derivatives demonstrated significant protective effects against oxidative stress-induced neuronal damage. These findings suggest a dual role in both neuroprotection and cognitive enhancement through receptor modulation .

Comparison with Similar Compounds

Substituent Effects on Carboxamide Position

The carboxamide group at position 6 is a critical pharmacophore. Modifications here significantly alter biological activity:

  • N-(Furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 21, ): Substituent: Furan-2-ylmethyl. Activity: β1i = 19%, β5i = 23%. The furan group’s electron-rich nature may reduce inhibition potency compared to non-aromatic substituents .
  • Compound 22 ():

    • Substituent: Unspecified (likely bulkier than furan).
    • Activity: β1i = 31%, β5i = 32%.
    • Higher inhibition suggests that steric bulk or hydrophobic interactions enhance target binding .
  • N-(2-Methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (): Substituent: 2-Methoxyphenyl. Molecular Weight: 315.35 g/mol.
  • Di-S54 (): Structure: Dimer with a disulfide bridge. The disulfide linkage introduces redox sensitivity, which could limit stability compared to the monomeric allyl derivative .

Core Heterocycle Modifications

Variations in the central heterocycle influence electronic properties and target selectivity:

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Core: Thiazolo[3,2-a]pyrimidine with ester substituent.
    • The ethyl ester group increases hydrophobicity but may reduce metabolic stability compared to carboxamides .
  • A484954 (): Core: Pyrido[2,3-d]pyrimidine. Activity: Inhibits eEF2K.
  • 1,3,4-Thiadiazolo[3,2-a]pyrimidines ():

    • Core: Thiadiazolo instead of thiazolo.
    • The additional nitrogen in the thiadiazolo ring may enhance π-π stacking but reduce electron density at the sulfur atom .

Biological Activity

n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O2SC_{14}H_{11}N_3O_2S with a molecular weight of 285.32 g/mol. The structure includes a thiazole ring fused to a pyrimidine, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC14H11N3O2S
Molecular Weight285.32 g/mol
IUPAC NameThis compound
CAS NumberNot specified

1. Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidines exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown promising inhibition of various cancer cell lines. A study demonstrated that certain derivatives inhibited cell proliferation and induced apoptosis in human cancer cells through modulation of apoptotic pathways and cell cycle arrest mechanisms .

2. Acetylcholinesterase Inhibition

This compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor. In vitro assays revealed that some derivatives exhibited over 70% inhibition at 10 µM concentrations, with IC50 values in the low micromolar range . This activity suggests potential applications in treating Alzheimer’s disease by enhancing cholinergic neurotransmission.

3. Antimicrobial Properties

The compound has also been investigated for antimicrobial activities against various pathogens. Thiazolo[3,2-a]pyrimidines have demonstrated efficacy against bacteria and fungi, with some studies reporting minimum inhibitory concentrations (MICs) comparable to standard antibiotics . These findings highlight the compound's potential as a lead for developing new antimicrobial agents.

4. Anti-inflammatory Effects

In vivo studies have shown that derivatives of n-Allyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine possess anti-inflammatory properties. They were effective in reducing inflammation in animal models through the suppression of pro-inflammatory cytokines . This suggests a role in treating inflammatory diseases.

5. Other Biological Activities

Other reported activities include:

  • Antioxidant effects
  • Antidiabetic properties
  • Inhibition of enzymes related to metabolic disorders
    These findings indicate a broad spectrum of biological activities that warrant further exploration .

Case Study 1: Synthesis and Evaluation

A recent study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry. The study found several compounds with potent AChE inhibitory activity and significant anticancer effects against specific cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of thiazolo[3,2-a]pyrimidines. By modifying substituents on the thiazole and pyrimidine rings, researchers identified key structural features that enhance biological activity. This SAR analysis provided insights into optimizing these compounds for therapeutic use .

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